N-tert-butyl-4-cyano-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-cyano-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANVSRBWVNAVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of tert-Butylamine with Functionalized Benzenesulfonyl Chlorides
The most direct route involves reacting 4-cyano-3-methylbenzenesulfonyl chloride with tert-butylamine. This method proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically conducted in anhydrous dichloromethane or toluene under inert conditions, with a base such as triethylamine to neutralize HCl byproducts.
Reaction Scheme:
Key parameters influencing yield include:
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Solvent Polarity : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions conducted at 80–100°C achieve >90% conversion within 4–6 hours.
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Base Selection : Triethylamine or pyridine are preferred for their efficacy in scavenging HCl without side reactions.
Catalytic Alkylation of Benzenesulfonamide Derivatives
An alternative approach, adapted from a patented method for N-tert-butylbenzenesulfonamide synthesis, involves alkylating 4-cyano-3-methylbenzenesulfonamide with tert-butylating agents such as tert-butyl acrylate or tert-butyl alcohol. Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) serve as catalysts, enabling the reaction to proceed at 150°C in NMP.
Reaction Scheme:
This method circumvents the need for sulfonyl chloride precursors, offering advantages in safety and cost. The catalyst facilitates the formation of tert-butyl cations, which react with the sulfonamide’s nitrogen atom. Notably, HfCl₄ achieves yields exceeding 95% with 3% catalyst loading relative to the sulfonamide mass.
Optimization of Reaction Conditions
Catalyst Screening and Loading
Comparative studies of catalysts reveal HfCl₄ as superior to ZrCl₄ due to its stronger Lewis acidity, which accelerates tert-butyl cation generation. At 3% loading, HfCl₄ achieves near-quantitative conversion, whereas ZrCl₄ requires 5–7% loading for comparable results.
Table 1: Catalyst Performance in Alkylation Reactions
| Catalyst | Loading (% of Sulfonamide Mass) | Yield (%) | Purity (%) |
|---|---|---|---|
| HfCl₄ | 3 | 97.5 | 98.8 |
| ZrCl₄ | 5 | 89.2 | 96.5 |
Solvent Effects
NMP emerges as the optimal solvent due to its high boiling point (202°C) and ability to dissolve both polar and nonpolar reactants. Alternatives like toluene or xylene result in slower reaction kinetics, while dimethyl sulfoxide (DMSO) induces side reactions with the cyano group.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NMP | 202 | 4 | 97.5 |
| Toluene | 110 | 8 | 78.3 |
| DMSO | 189 | 6 | 65.4* |
| *Side products observed due to cyano group reactivity. |
Purification and Characterization
Purification Techniques
Crude products are typically purified via:
Analytical Characterization
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NMR Spectroscopy :
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HPLC : Reverse-phase C18 column with methanol/water (70:30) mobile phase; retention time = 6.2 min.
Challenges and Mitigation Strategies
Steric Hindrance and Electronic Effects
The tert-butyl group’s bulkiness and the electron-withdrawing cyano substituent can impede reaction progress. Strategies to address this include:
Side Reactions
Competing reactions, such as sulfonamide hydrolysis or cyano group reduction, are minimized by:
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Anhydrous Conditions : Molecular sieves or inert gas atmospheres prevent moisture ingress.
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Catalyst Purity : HfCl₄ with ≤0.5% chloride impurities avoids undesired acid-catalyzed pathways.
Industrial-Scale Production Considerations
Scaling up the HfCl₄-catalyzed method requires:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.
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Solvent Recycling : Distillation recovers NMP with >90% efficiency, reducing waste.
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Cost Analysis : Raw material costs approximate $12.50 per gram at pilot scale, with catalysts contributing 15% of total expenses .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the methyl group.
Functionalized Aromatics: From coupling reactions.
Scientific Research Applications
Medicinal Chemistry Applications
NTB-CMBS has been investigated for its potential as a therapeutic agent, particularly in the context of inhibiting specific enzymes and pathways associated with diseases.
Enzyme Inhibition and Drug Development
Recent studies have highlighted NTB-CMBS as a promising candidate for developing inhibitors targeting phosphopantetheinyl transferase (PptT), an enzyme critical for the virulence of Mycobacterium tuberculosis. The compound has shown significant inhibitory activity against this enzyme, suggesting its potential use in anti-tuberculosis therapies .
Additionally, NTB-CMBS has been explored in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structural modifications have been linked to enhanced bioavailability and resistance profiles against HIV strains resistant to existing treatments .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies conducted on NTB-CMBS derivatives have revealed that specific substitutions can significantly enhance their biological activity. For instance, the introduction of different aromatic groups has been shown to improve binding affinity to target enzymes, thereby increasing the efficacy of these compounds as therapeutic agents .
Agricultural Chemistry Applications
NTB-CMBS and its derivatives are also being explored for their potential applications in agriculture, particularly as agrochemicals.
Potential as Pesticides
Research indicates that sulfonamide derivatives, including NTB-CMBS, may exhibit herbicidal or pesticidal properties. Their ability to interfere with specific biochemical pathways in plants or pests could make them suitable candidates for developing new agrochemicals aimed at pest control .
Synthetic Methodologies
The utility of NTB-CMBS extends beyond its biological applications; it also serves as a valuable reagent in synthetic organic chemistry.
Chiral Auxiliary in Synthesis
NTB-CMBS has been employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the formation of enantiomerically enriched compounds makes it a useful tool for chemists aiming to synthesize complex molecules with high stereochemical purity .
Reaction Conditions and Mechanisms
Studies on the reaction mechanisms involving NTB-CMBS have provided insights into optimizing reaction conditions for better yields and selectivity in chemical transformations. This includes investigations into solvent effects and temperature variations during reactions involving sulfonamide derivatives .
Case Studies and Data Tables
To further illustrate the applications of NTB-CMBS, the following case studies highlight specific research findings:
Mechanism of Action
The mechanism of action of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyano group can also interact with biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide, we compare it with three related compounds: (i) 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide (compound 43), (ii) methyl 4-tert-butylbenzoate, and (iii) N-methyl-tert-butylamine. Structural and functional differences are summarized in Table 1.
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound is strongly electron-withdrawing, which may enhance the acidity of the sulfonamide proton compared to compound 43, where the amino and cyclohexylamino groups are electron-donating. This difference could influence binding to biological targets, such as enzymes requiring proton donation or acceptance. Methyl 4-tert-butylbenzoate lacks a sulfonamide moiety but shares the tert-butyl group. Its ester functionality introduces hydrolytic instability under acidic or basic conditions, unlike the sulfonamide’s robust stability.
- Steric Effects: The tert-butyl group in all compounds confers steric hindrance, but its position varies.
Physicochemical Properties
- Solubility: this compound’s combination of polar (cyano, sulfonamide) and nonpolar (tert-butyl, methyl) groups suggests balanced solubility in semi-polar solvents (e.g., DMSO or acetonitrile). In contrast, N-methyl-tert-butylamine’s low molecular weight and nonpolarity make it highly volatile and water-insoluble .
- Thermal Stability : The tert-butyl group in methyl 4-tert-butylbenzoate and the target compound enhances thermal stability compared to simpler amines like N-methyl-tert-butylamine, which has a low boiling point (67–69°C) .
Biological Activity
N-tert-butyl-4-cyano-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNOS. The compound features a tert-butyl group, a cyano group, and a methyl group attached to a benzene ring. Various synthetic methods can produce this compound, including the reaction of sulfonyl chlorides with amines or more complex synthetic routes that incorporate specific functional groups.
The primary mechanism of action for this compound involves its interaction with biological targets through the sulfonamide moiety. Sulfonamides typically act as competitive inhibitors of bacterial dihydropteroate synthase, which is crucial in folate synthesis in bacteria. This inhibition disrupts bacterial growth, making sulfonamides valuable in treating bacterial infections.
Biological Activity
Research indicates that modifications to the sulfonamide structure can enhance antibacterial activity or alter pharmacological properties. For instance, studies have shown that certain structural analogs exhibit significant antibacterial effects against various strains of bacteria, suggesting that this compound could be a candidate for further medicinal chemistry studies .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and related compounds:
- Antibacterial Activity : A study demonstrated that sulfonamides could effectively inhibit bacterial growth at low micromolar concentrations. The compound's structural modifications were linked to varying degrees of potency against different bacterial strains .
- Cancer Cell Line Studies : In vitro studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231. These studies indicated that certain compounds could enhance caspase activity significantly, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : Research on related compounds has highlighted their ability to inhibit COX-2 enzymes with IC50 values in the nanomolar range. This suggests potential anti-inflammatory properties that could be explored further with this compound .
Data Table: Biological Activity Overview
| Compound Name | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| This compound | Antibacterial | 5 - 15 | Dihydropteroate synthase |
| Related Sulfonamide Derivative 1 | Apoptosis Induction | 1 - 10 | Caspase activation |
| Related Sulfonamide Derivative 2 | COX-2 Inhibition | <100 | COX-2 enzyme |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-tert-butyl-4-cyano-3-methylbenzenesulfonamide, and what methodological considerations are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate intermediates can be coupled with brominated aromatic precursors using Pd₂(dba)₃·CHCl₃ as a catalyst under inert conditions (e.g., nitrogen atmosphere) . Key considerations include maintaining anhydrous solvents, optimizing reaction temperature (80–120°C), and ensuring proper stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl, cyano groups) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<1%) .
- Mass Spectrometry (GC/MS or LC/MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and identifies side products like des-cyano derivatives .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) are standard. For antimicrobial activity, broth microdilution assays (MIC determination) against Gram-positive/negative bacteria are recommended. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure assay validity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?
- Methodological Answer :
- Catalyst Screening : Test alternative palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to reduce side reactions .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to improve solubility of tert-butyl intermediates .
- Purity Control : Use tert-butanol with ≥99.9% purity (GC/MS-verified) to minimize byproducts like sulfonamide dimers .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC/MS peaks) during characterization?
- Methodological Answer :
- Isomer Analysis : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., cyano group at position 4 vs. 5) .
- Impurity Profiling : Combine HPLC with high-resolution MS to identify trace byproducts (e.g., oxidation of the tert-butyl group to carboxylic acid derivatives) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonamide conformation) via single-crystal diffraction .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced kinase inhibition?
- Methodological Answer :
- Substituent Effects : Replace the cyano group with electron-withdrawing groups (e.g., nitro) to improve binding to kinase ATP pockets .
- tert-Butyl Role : The tert-butyl group enhances metabolic stability; replacing it with bulkier substituents (e.g., adamantyl) may reduce off-target effects .
- Sulfonamide Optimization : Introduce methyl or fluorine at the 3-position to modulate solubility and membrane permeability .
Q. What experimental protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Test pH-dependent degradation (pH 1–13 buffers, 37°C) to identify labile bonds (e.g., sulfonamide linkage) .
Q. How can crystallographic data inform the design of analogs with improved binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
